molecular formula C8H9F3N2O2 B11813407 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11813407
M. Wt: 222.16 g/mol
InChI Key: DPYVXVNJWRXMBD-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 5, and a trifluoromethyl group at position 3 on the pyrazole ring, with a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at position 5.

    1-Methyl-5-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Has a methyl group at position 1 instead of an ethyl group.

    1-Ethyl-5-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H9F3N2O2/c1-3-13-4(2)5(7(14)15)6(12-13)8(9,10)11/h3H2,1-2H3,(H,14,15)

InChI Key

DPYVXVNJWRXMBD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C

Origin of Product

United States

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